2-Cyclobutylacetaldehyde

Description

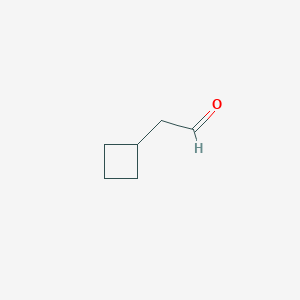

2-Cyclobutylacetaldehyde (CAS: 6540-31-4) is a cyclic aldehyde with the molecular formula C₆H₁₀O and a molecular weight of 98.143 g/mol. Structurally, it consists of a cyclobutane ring attached to an acetaldehyde group at the second carbon position. The compound is also known by synonyms such as Cyclobutaneacetaldehyde and Cyclobutylethanone .

Its synthesis routes include methods like catalytic hydrogenation of cyclobutylacetylene derivatives or oxidation of cyclobutyl ethanol precursors .

Properties

IUPAC Name |

2-cyclobutylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-5-4-6-2-1-3-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTLVTGTSKWGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625335 | |

| Record name | Cyclobutylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6540-31-4 | |

| Record name | Cyclobutylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclobutylacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclobutylmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the ozonolysis of cyclobutene followed by reductive workup .

Industrial Production Methods: In industrial settings, cyclobutylacetaldehyde is often produced via the catalytic hydrogenation of cyclobutanone. This process involves the reduction of cyclobutanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylacetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to cyclobutyric acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction of cyclobutylacetaldehyde with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields cyclobutylmethanol.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane.

Reduction: NaBH₄, LiAlH₄.

Substitution: Ammonia, primary amines.

Major Products Formed:

Oxidation: Cyclobutyric acid.

Reduction: Cyclobutylmethanol.

Substitution: Cyclobutylamine.

Scientific Research Applications

2-Cyclobutylacetaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

Biology: It serves as a precursor in the synthesis of biologically active compounds and is used in studies involving enzyme-catalyzed reactions.

Medicine: 2-Cyclobutylacetaldehyde is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with cyclobutane-containing structures.

Mechanism of Action

The mechanism of action of cyclobutylacetaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 2-Cyclobutylacetaldehyde with analogous cyclic aldehydes, inferred from structural similarities and available

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 2-Cyclobutylacetaldehyde | C₆H₁₀O | 98.143 | Cyclobutane ring at C2 position |

| Cyclopropanecarbaldehyde | C₄H₆O | 70.09 | Cyclopropane ring at C1 position |

| Cyclopentylacetaldehyde | C₇H₁₂O | 112.17 | Cyclopentane ring at C2 position |

Key Observations :

- Steric Effects : The smaller cyclopropane ring in Cyclopropanecarbaldehyde may reduce steric hindrance near the aldehyde group, enhancing electrophilicity relative to 2-cyclobutylacetaldehyde.

Research Findings and Limitations

Gaps in Comparative Data

Direct experimental comparisons (e.g., kinetic studies, spectroscopic data) with similar compounds are scarce. For instance:

- No published data contrast its oxidation rates with cyclopropanecarbaldehyde.

- Thermodynamic properties (e.g., enthalpy of formation) remain unquantified.

Biological Activity

2-Cyclobutylacetaldehyde is a cyclic aldehyde compound with the molecular formula CHO. It has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of 2-Cyclobutylacetaldehyde, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Structure : 2-Cyclobutylacetaldehyde features a cyclobutane ring attached to an acetaldehyde group.

- CAS Number : 22386168

- Physical Properties : It is a colorless liquid with a characteristic odor, soluble in organic solvents.

Pharmacological Properties

Research indicates that 2-Cyclobutylacetaldehyde exhibits a range of biological activities:

- Neurotropic Activity :

- Antimicrobial Properties :

- Analgesic and Anesthetic Effects :

- Antioxidant Activity :

The biological activities of 2-Cyclobutylacetaldehyde can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases .

Neuropharmacological Research

A study investigating the neuropharmacological effects of cyclobutane derivatives found that certain compounds could modulate NMDA receptor activity, leading to neuroprotective effects in animal models of neurodegeneration. This suggests that 2-Cyclobutylacetaldehyde may have similar beneficial effects .

Antimicrobial Efficacy

In a comparative study of various cyclobutane derivatives against bacterial strains, 2-Cyclobutylacetaldehyde exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This supports its potential use as an antimicrobial agent in pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.